molecular formula C21H27N3O3 B5296532 2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide

2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide

Cat. No. B5296532
M. Wt: 369.5 g/mol
InChI Key: WDBVSAPGHZMAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide, commonly known as MPA, is a synthetic compound that belongs to the class of piperazine derivatives. MPA has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of MPA is not fully understood. However, it is believed to act as a modulator of the serotonergic, dopaminergic, and noradrenergic systems in the brain. MPA has been found to bind to the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
MPA has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. MPA has also been shown to decrease the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPA in lab experiments is its high potency and selectivity for its target receptors. This allows for more precise and accurate measurements of its effects. However, one of the limitations of using MPA is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on MPA. One area of interest is its potential use as a radiotracer in PET imaging. PET imaging allows for the visualization of biological processes in vivo, and MPA may be useful in imaging the serotonergic and dopaminergic systems in the brain. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MPA has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic use in humans. Additionally, further research is needed to fully understand the mechanism of action of MPA and its potential interactions with other drugs.
Conclusion:
In conclusion, MPA is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. Its high potency and selectivity for its target receptors make it a valuable tool in lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic uses in humans.

Synthesis Methods

The synthesis of MPA involves the reaction of 2-methoxybenzoyl chloride with 1-(3-methoxybenzyl)piperazine in the presence of triethylamine. The resulting compound is then reacted with 2-methoxyaniline in the presence of potassium carbonate to yield 2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide. The purity of the synthesized MPA can be confirmed using analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

MPA has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. MPA has also shown promising results in the treatment of anxiety, depression, and schizophrenia. Furthermore, MPA has been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-26-18-7-5-6-17(14-18)15-23-10-12-24(13-11-23)16-21(25)22-19-8-3-4-9-20(19)27-2/h3-9,14H,10-13,15-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBVSAPGHZMAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-methoxybenzyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

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